Basic blue 7
Overview
Description
It appears as a reddish-blue powder and is commonly used in various applications, including dyeing anionic substrates such as wool, silk, nylon, and acrylics . This compound is also utilized in molecular biology for staining purposes and in the printing industry for stamping and flexographic printing inks .
Mechanism of Action
Target of Action
Basic Blue 7, also known as Victoria Pure Blue BO, is a cationic dye belonging to the triarylmethane family . It is primarily used as a dye for anionic substrates like wool, silk, nylon, and acrylics where bright dying is required . It is also used for staining in microscopy, particularly for staining mitochondria . In the context of biosurfactants, it has been used as an ion pairing reagent .
Mode of Action
The interaction of this compound with its targets is primarily due to its cationic nature and large conjugated systems . In the case of biosurfactants, it allows colorimetric assessment directly in culture supernatants . For staining purposes, it binds to the negatively charged components of the cell, such as DNA, enabling visualization .
Biochemical Pathways
It has been used in the detection and quantification of biosurfactants in microbial culture supernatants . This suggests that it may interact with the biochemical pathways involved in the production of these biosurfactants.
Result of Action
The primary result of this compound’s action is the staining of anionic substrates, enabling their visualization . In the context of biosurfactants, it allows for the colorimetric assessment of these compounds in culture supernatants .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Basic Blue 7 involves the condensation of 4-(diethylamino)benzaldehyde with 4-(ethylamino)-1-naphthaldehyde in the presence of an acid catalyst. The reaction typically occurs under reflux conditions, and the product is isolated by precipitation with a suitable solvent .
Industrial Production Methods: In industrial settings, this compound is produced by a similar synthetic route but on a larger scale. The reaction mixture is heated under controlled conditions, and the product is purified through crystallization or filtration. The final product is then dried and ground into a fine powder for commercial use .
Chemical Reactions Analysis
Types of Reactions: Basic Blue 7 undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized to form different colored products, depending on the oxidizing agent used.
Reduction: this compound can be reduced to its leuco form, which is colorless.
Substitution: The dye can undergo substitution reactions with nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Nucleophiles like amines and thiols can react with this compound under mild conditions.
Major Products Formed:
Oxidation: Various oxidized derivatives with altered color properties.
Reduction: Leuco form of this compound.
Substitution: Substituted derivatives with different functional groups.
Scientific Research Applications
Basic Blue 7 has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in titrations involving non-aqueous media.
Biology: Employed as a staining agent for visualizing cellular components and structures.
Medicine: Investigated for its potential use in photodynamic therapy for treating certain types of cancer.
Industry: Utilized in the production of inks, dyes, and coatings for various materials.
Comparison with Similar Compounds
Basic Blue 7 is often compared with other synthetic dyes such as:
Methylene Blue: Similar in structure but used primarily for treating methemoglobinemia and as a diagnostic dye.
Crystal Violet: Another synthetic dye used for staining in microbiology and as an antiseptic.
Malachite Green: Used in aquaculture and as a biological stain.
Uniqueness: this compound is unique due to its specific applications in dyeing anionic substrates and its potential use in photodynamic therapy, which sets it apart from other synthetic dyes .
Properties
IUPAC Name |
[4-[bis[4-(diethylamino)phenyl]methylidene]naphthalen-1-ylidene]-ethylazanium;chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H39N3.ClH/c1-6-34-32-24-23-31(29-13-11-12-14-30(29)32)33(25-15-19-27(20-16-25)35(7-2)8-3)26-17-21-28(22-18-26)36(9-4)10-5;/h11-24H,6-10H2,1-5H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROVRRJSRRSGUOL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[NH+]=C1C=CC(=C(C2=CC=C(C=C2)N(CC)CC)C3=CC=C(C=C3)N(CC)CC)C4=CC=CC=C14.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H40ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5038888 | |
Record name | Basic Blue 7 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5038888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
514.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2390-60-5 | |
Record name | Basic Blue 7 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2390-60-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Basic Blue 7 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002390605 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Basic blue 7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51534 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethanaminium, N-[4-[[4-(diethylamino)phenyl][4-(ethylamino)-1-naphthalenyl]methylene]-2,5-cyclohexadien-1-ylidene]-N-ethyl-, chloride (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Basic Blue 7 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5038888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [4-[4-(diethylamino)-α-[4-(ethylamino)-1-naphthyl]benzylidene]cyclohexa-2,5-dien-1-ylidene]diethylammonium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.485 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BASIC BLUE 7 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/30F6F48H95 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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